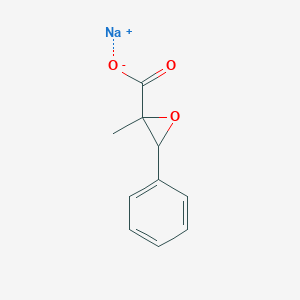
BMK Glycidic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BMK Glycidic Acid (sodium salt) can be synthesized through the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions . The general steps involve:
- Reacting 2-methyl-3-phenyloxirane with sodium carbonate.
- Conducting the reaction under acidic conditions to yield BMK Glycidic Acid (sodium salt).
Industrial Production Methods
In industrial settings, the synthesis of BMK Glycidic Acid (sodium salt) typically involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The process may include:
- Mixing the reactants in a reactor.
- Maintaining the reaction at a specific temperature range.
- Using purification techniques such as crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BMK Glycidic Acid (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of ester bonds, resulting in the formation of phenylacetone and sodium chloride.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrochloric Acid: Used in hydrolysis reactions to cleave ester bonds.
Oxidizing Agents: Various oxidizing agents can be used to convert BMK Glycidic Acid (sodium salt) into its oxidized forms.
Major Products Formed
Scientific Research Applications
BMK Glycidic Acid (sodium salt) has several applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Pharmaceutical Production: Used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Forensic Chemistry: Employed as an analytical reference standard in forensic applications.
Mechanism of Action
The primary mechanism of action for BMK Glycidic Acid (sodium salt) involves its conversion into phenylacetone through hydrolysis. This reaction is facilitated by the presence of hydrochloric acid, which cleaves the ester bonds, resulting in the formation of phenylacetone and sodium chloride . Phenylacetone is a key intermediate in the synthesis of various organic and pharmaceutical compounds .
Comparison with Similar Compounds
BMK Glycidic Acid (sodium salt) can be compared with other glycidic acid derivatives such as:
BMK Methyl Glycidate: Methyl 2-methyl-3-phenyloxirane-2-carboxylate.
BMK Ethyl Glycidate: Ethyl 2-methyl-3-phenyloxirane-2-carboxylate.
Uniqueness
BMK Glycidic Acid (sodium salt) is unique due to its specific molecular structure and its ability to be converted into phenylacetone, a crucial intermediate in organic synthesis . This distinguishes it from other glycidic acid derivatives that may have different functional groups and reactivity .
Properties
Molecular Formula |
C10H9NaO3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;2-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
LGZQUMKWUFFHOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


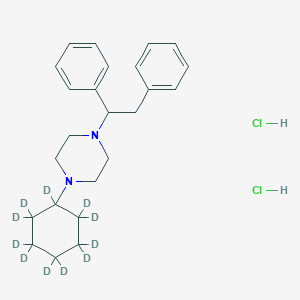
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)

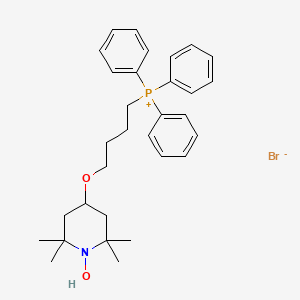
![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)

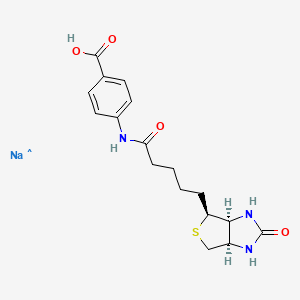
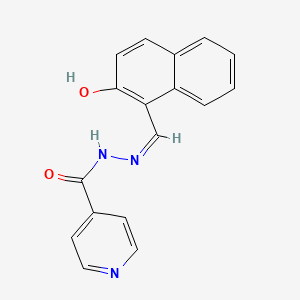
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)

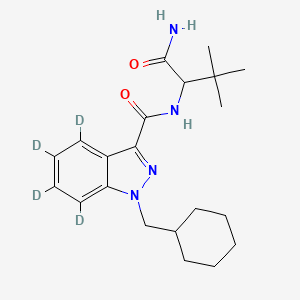
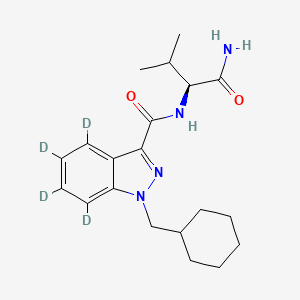
![(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769616.png)
